3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H11ClN6O3 and its molecular weight is 382.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing various triazolopyrimidines and related compounds due to their interesting structural properties and potential biological activities. For example, El-Agrody et al. (2001) synthesized a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds, showcasing the versatility of these compounds in organic synthesis El-Agrody et al., 2001. Similarly, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, further characterized by crystal structure analysis Lahmidi et al., 2019.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of triazolopyrimidine derivatives. Abdel-Monem (2010) synthesized new polyheterocyclic systems containing the 1,2,4-triazine moiety and screened them for antimicrobial activity Abdel-Monem, 2010. Furthermore, Prasanna Kumara et al. (2013) reported the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and their evaluation for in vitro antimicrobial activity, demonstrating variable and modest activities against clinically isolated strains Prasanna Kumara et al., 2013.
Pharmacological Potential
The structural diversity of triazolopyrimidines allows for their exploration as pharmacological agents. Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents, highlighting their potential against various bacterial strains Kumar et al., 2009. Additionally, Ivachtchenko et al. (2010) prepared 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists, indicating their significance in neurological research Ivachtchenko et al., 2010.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-4-6-13(7-5-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-2-1-3-14(8-11)24(26)27/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARGYDTKFJLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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